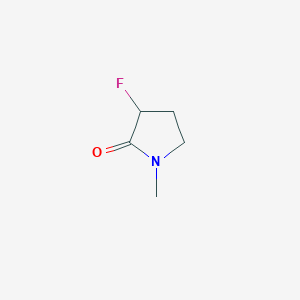

2-Pyrrolidinone, 3-fluoro-1-methyl-

Description

Significance of Fluorine Substitution in Organic Heterocycles

The introduction of fluorine into organic heterocycles can dramatically alter a molecule's physical, chemical, and biological properties. nih.govnumberanalytics.com Fluorine's high electronegativity and small size lead to the formation of strong carbon-fluorine bonds, which can enhance metabolic stability and influence molecular conformation. nih.govnumberanalytics.com These changes are not merely incremental; they can lead to profound shifts in reactivity and biological activity.

Overview of Lactam Chemistry and its Research Significance

Lactams, which are cyclic amides, are a fundamentally important class of heterocyclic compounds. rsc.orgtaylorandfrancis.com They are classified based on the size of the ring, with β-lactams (four-membered rings), γ-lactams (five-membered rings like pyrrolidinones), δ-lactams (six-membered rings), and ε-lactams (seven-membered rings) being the most common. rsc.orgtaylorandfrancis.com

The research significance of lactams is vast and multifaceted. Historically, the most well-known application of lactams is in the field of antibiotics, with penicillins and cephalosporins being prominent examples of β-lactam-containing drugs. nih.govnih.govmdpi.com Beyond their antibacterial properties, lactams serve as versatile building blocks in organic synthesis. rsc.orgnih.gov The strained nature of smaller lactam rings, such as β-lactams, makes them valuable intermediates for the synthesis of a wide array of other molecules, including amino acids and complex natural products. nih.gov

Furthermore, lactam-containing compounds have shown a broad spectrum of biological activities beyond antibiotics, including acting as enzyme inhibitors, anticancer agents, and cholesterol-absorption inhibitors. rsc.orgnih.govnih.gov The rigid, conformationally restricted scaffold of lactams also makes them useful as peptidomimetics, which can improve the stability and selectivity of peptide-based drugs. rsc.org The five-membered γ-lactam ring, the core structure of pyrrolidinone, is a common motif in many biologically active compounds. rsc.org

Specific Context and Research Landscape of Fluorinated Pyrrolidinones

Within the broader categories of fluorinated heterocycles and lactams, fluorinated pyrrolidinones represent a specific and increasingly important area of research. The parent compound, N-methyl-2-pyrrolidone (NMP), is a widely used polar aprotic solvent in various industries due to its high solvency, thermal stability, and miscibility with water and other organic solvents. chemicalbook.comwikipedia.orgitwreagents.comm-chemical.co.jp It is utilized in the production of polymers, pharmaceuticals, and in the electronics industry. wikipedia.orgm-chemical.co.jp

The introduction of a fluorine atom onto the pyrrolidinone ring, as in 2-Pyrrolidinone (B116388), 3-fluoro-1-methyl-, is expected to modify the properties of the parent NMP molecule. While specific research findings on 2-Pyrrolidinone, 3-fluoro-1-methyl- are not extensively detailed in the provided search results, the general principles of fluorine substitution suggest that this modification could influence its solvent properties, reactivity, and potential biological activity. For example, the synthesis of related fluorinated heterocycles, such as polyfunctionalised 3-fluoropyrroles, highlights the ongoing interest in developing synthetic methodologies for this class of compounds. nih.gov

The research landscape for fluorinated pyrrolidinones is driven by the quest for new materials and molecules with tailored properties. The synthesis of various fluorinated pyrrolidinone derivatives, such as 3-ethyl-5-((2-fluorophenyl)methyl)-3-methyl-2-pyrrolidinone, indicates that chemists are actively exploring the chemical space around this scaffold. nih.gov The development of synthetic routes to related structures, like 1-methyl-3-pyrrolidinol, further underscores the importance of the N-methylpyrrolidine core in the synthesis of valuable intermediates. google.com The overarching goal is to leverage the unique effects of fluorine to create novel pyrrolidinone-based compounds with enhanced performance characteristics for a variety of applications.

Structure

3D Structure

Properties

CAS No. |

522665-36-7 |

|---|---|

Molecular Formula |

C5H8FNO |

Molecular Weight |

117.12 g/mol |

IUPAC Name |

3-fluoro-1-methylpyrrolidin-2-one |

InChI |

InChI=1S/C5H8FNO/c1-7-3-2-4(6)5(7)8/h4H,2-3H2,1H3 |

InChI Key |

MEVMCNKXZSVAIT-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C1=O)F |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Studies of 2 Pyrrolidinone, 3 Fluoro 1 Methyl

Influence of Fluorine on Ring Reactivity and Stability

The presence of fluorine is known to impact molecular properties such as polarity and intermolecular interactions. beilstein-journals.org This modification can enhance the conformational stability of the five-membered ring. beilstein-journals.orgacs.org The stereoelectronic interactions, specifically the gauche effect, play a crucial role. This effect often favors a conformation where the fluorine atom is gauche to an adjacent electron-withdrawing group, a preference attributed to stabilizing hyperconjugative interactions. beilstein-journals.org In the context of the pyrrolidinone ring, this can lock the ring into a specific pucker, thereby reducing its conformational flexibility and increasing its stability.

| Property | Effect of 3-Fluoro Substitution | Underlying Principle |

|---|---|---|

| Ring Polarity | Increased polarity and dipole moment. | High electronegativity of the fluorine atom. |

| Conformational Stability | Enhanced stability of specific ring puckers (e.g., endo/exo). acs.org | Stereoelectronic interactions, including the gauche effect and anomeric effects. beilstein-journals.org |

| Acidity of α-Protons | Increased acidity of protons on carbons adjacent to the C-F bond. | Inductive electron withdrawal by fluorine. |

| Metabolic Stability | Fluorination can block sites of metabolic oxidation. nih.gov | The C-F bond is significantly stronger than a C-H bond. |

Nucleophilic and Electrophilic Pathways at the Fluorinated Position

The carbon atom bonded to fluorine (C-3) becomes electron-deficient and, consequently, an electrophilic center susceptible to nucleophilic attack. This opens pathways for SN2 reactions where fluoride (B91410) acts as a leaving group. However, the C-F bond is exceptionally strong, and fluoride is a poor leaving group, meaning such reactions require harsh conditions or activation of the leaving group.

Intramolecular nucleophilic attack is a notable pathway. For instance, if a nucleophilic group is present elsewhere in the molecule, it can displace the fluorine atom, leading to cyclization or rearrangement products. nih.gov The stability of monofluorinated alkyl carbons can be a concern when a neighboring nucleophile is present. nih.gov

Conversely, direct electrophilic attack at the fluorinated carbon is highly unfavorable due to the carbon's electron-deficient nature. Electrophilic reactions are more likely to occur at other positions on the ring that are rendered more electron-rich by comparison, or at the lactam oxygen.

| Reaction Type | Feasibility | Influencing Factors | Potential Outcome |

|---|---|---|---|

| Nucleophilic Substitution (SN2) | Challenging but possible. | Strength of the nucleophile; reaction conditions (e.g., high temperature); use of catalysts or promoters. researchgate.net | Replacement of fluorine with the nucleophile. |

| Intramolecular Nucleophilic Attack | Possible if a suitable internal nucleophile exists. | Proximity and nucleophilicity of the internal group. nih.gov | Ring formation or rearrangement; defluorination. nih.gov |

| Electrophilic Attack | Highly unfavorable. | The C-3 carbon is electron-deficient due to the C-F bond polarity. | No reaction at the C-3 position. |

| Elimination (E2) | Possible with a strong base. | Acidity of the C-4 protons; steric hindrance. | Formation of a double bond between C-3 and C-4. |

Radical Reactions Involving 3-fluoro-1-methyl-2-pyrrolidinone

While the C-F bond is strong, radical reactions at fluorinated carbons are known to occur. For example, cytochrome P450-mediated hydroxylation can happen at fluorinated alkyl carbons, which can lead to the release of fluoride. nih.gov This process involves the formation of a radical intermediate. Despite fluorine's strong inductive effect, which can destabilize an adjacent radical, this is compensated for by π-conjugation effects. nih.gov Consequently, mono- and difluoromethyl radicals are found to be more stable than the corresponding non-fluorinated methyl radical. nih.gov This suggests that 2-Pyrrolidinone (B116388), 3-fluoro-1-methyl- could undergo radical abstraction or addition reactions at the C-3 position under appropriate conditions, such as enzymatic processes or reactions initiated by radical initiators.

Conformational Dynamics and Inversion Barriers

The five-membered pyrrolidinone ring is not planar and adopts puckered conformations, typically described as envelope or twist forms. The introduction of a fluorine atom at the C-3 position significantly influences the conformational equilibrium and the energy barriers between different conformers. beilstein-journals.org

The stereochemistry of the fluorine atom dictates which conformation is stabilized. acs.org This stabilization arises from stereoelectronic effects, primarily the gauche effect, which involves hyperconjugative interactions between the C-F bond and adjacent sigma bonds (σCH→σ*CF). beilstein-journals.org This can result in a high preference for one ring pucker over others, effectively increasing the inversion barrier and restricting the molecule's conformational freedom. For example, in related fluorinated pyrrolidines, the fluorine substituent can lock the ring into either an endo or exo pucker, which can have a marked effect on the molecule's biological activity and physical properties. acs.org

| Conformational Aspect | Description | Key Stabilizing Force |

|---|---|---|

| Preferred Pucker | The pyrrolidinone ring adopts a specific envelope or twist conformation. The fluorine can occupy a pseudo-axial or pseudo-equatorial position. | Minimization of torsional and steric strain. |

| Conformational Locking | The presence of fluorine can create a strong preference for one conformation (e.g., endo vs. exo pucker). acs.org | Gauche effect (hyperconjugation, e.g., σCH→σ*CF). beilstein-journals.org |

| Inversion Barrier | The energy required to convert between different puckered conformations is likely increased. | The energetic penalty of disrupting favorable stereoelectronic interactions. |

Chemo- and Regioselectivity in Reactions

The fluorine atom at C-3 acts as a powerful electronic director, influencing the chemo- and regioselectivity of reactions occurring at other sites in the molecule. The electron-withdrawing nature of the fluorine atom deactivates nearby positions towards electrophilic attack while activating them towards nucleophilic attack.

For example, in a potential reaction with an electrophile, attack would be disfavored at the C-4 position due to the inductive effect of the adjacent fluorine. Instead, the electrophile might preferentially attack the lactam oxygen or, depending on the reaction conditions, the nitrogen atom. In reactions involving nucleophiles, the electronic landscape created by the fluorine atom can direct the nucleophile to a specific site. Studies on related heterocyclic systems show that the electronic and steric nature of substituents are critical in determining the regio- and stereochemical outcome of reactions like cycloadditions or substitutions. researchgate.net For instance, in a multi-component reaction, the presence of a fluorine-containing group can dictate which part of a molecule reacts first (chemoselectivity) and at which position (regioselectivity). nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone for the structural determination of organic compounds. For a molecule like 2-Pyrrolidinone (B116388), 3-fluoro-1-methyl-, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D techniques, provides a complete picture of its molecular structure.

Fluorine-19 NMR Analysis in Structural Determination

The most critical information from ¹⁹F NMR comes from its coupling to neighboring protons (¹H). The fluorine atom at the C3 position will couple to the diastereotopic protons on the same carbon (H-3) and to the protons on the adjacent C4 carbon. This results in a complex multiplet structure, a doublet of triplets (dt) or a more complex pattern depending on the relative magnitudes of the coupling constants. The magnitude of these through-bond couplings (J-coupling) provides invaluable information about the dihedral angles between the F-C3 bond and the H-C3/H-C4 bonds, which is crucial for conformational analysis. huji.ac.il

Advanced 2D NMR Techniques for Connectivity and Conformation

While 1D NMR provides essential information, 2D NMR experiments are indispensable for unambiguously assigning all proton and carbon signals and mapping the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. For 2-Pyrrolidinone, 3-fluoro-1-methyl-, COSY would show correlations between the proton at C3 and the methylene (B1212753) protons at C4, and between the C4 protons and the methylene protons at C5. This confirms the sequence of protons within the pyrrolidinone ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It allows for the definitive assignment of each carbon signal based on the known assignment of its attached proton. For example, the signal for the C3 proton would correlate with the C3 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C atoms. This is crucial for piecing together the molecular framework. Key expected correlations would include:

The N-methyl protons to the C2 (carbonyl) and C5 carbons.

The H-3 proton to the C2 (carbonyl), C4, and C5 carbons.

The H-4 protons to the C3 and C5 carbons.

The H-5 protons to the N-methyl carbon, C2 (carbonyl), and C4 carbons.

Table 1: Predicted NMR Data for 2-Pyrrolidinone, 3-fluoro-1-methyl-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| N-CH₃ | ~2.8 | ~30 | C2, C5 |

| C2 (C=O) | - | ~175 | - |

| C3-H | ~4.8 - 5.2 (ddd) | ~85-90 (d, ¹JCF ≈ 180-200 Hz) | C2, C4, C5 |

| C4-H₂ | ~2.0 - 2.5 (m) | ~30-35 (d, ²JCF ≈ 20-25 Hz) | C3, C5 |

| C5-H₂ | ~3.3 - 3.6 (m) | ~45-50 | C2, C4, N-CH₃ |

Note: Predicted values are based on data from analogous compounds like 1-methyl-2-pyrrolidinone (B7775990) and other fluorinated aliphatic systems. Actual values may vary. The C3 and C4 signals in the ¹³C NMR are expected to be split into doublets due to coupling with the fluorine atom.

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for 2-Pyrrolidinone, 3-fluoro-1-methyl- itself is not publicly available, analysis of related structures, such as fluorinated pyrrolidinediones and other cyclic amides, offers significant insight. researchgate.netnih.gov

A study on a related compound, 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, revealed how the pyrrolidine (B122466) ring adopts a specific conformation in the crystal lattice. mdpi.com For 2-Pyrrolidinone, 3-fluoro-1-methyl-, a crystal structure would precisely define the puckering of the five-membered ring, which typically adopts an envelope or twist conformation. It would also reveal the orientation of the fluorine atom relative to the carbonyl group and the N-methyl group. Furthermore, analysis of the crystal packing would show intermolecular interactions, such as hydrogen bonds (if any) and dipole-dipole interactions, which govern the solid-state properties of the compound. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For 2-Pyrrolidinone, 3-fluoro-1-methyl-, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the amide C=O (carbonyl) stretch . In cyclic amides (lactams), this band typically appears in the region of 1670-1700 cm⁻¹ . The exact position is influenced by ring strain and the electronegativity of substituents.

Another key vibrational mode is the C-F stretch . This typically appears as a strong band in the 1000-1100 cm⁻¹ region of the IR spectrum. Its precise frequency can provide clues about the electronic environment around the fluorine atom. Other expected vibrations include C-H stretching from the methyl and methylene groups (around 2850-3000 cm⁻¹) and various bending and rocking vibrations in the fingerprint region (<1500 cm⁻¹).

Table 2: Predicted IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Amide (Lactam) | C=O Stretch | 1670 - 1700 | Strong |

| Alkyl Fluoride (B91410) | C-F Stretch | 1000 - 1100 | Strong |

| Alkyl | C-H Stretch | 2850 - 3000 | Medium |

| Methylene | CH₂ Bend (Scissoring) | ~1465 | Medium |

Note: Predicted values are based on data for 1-methyl-2-pyrrolidinone and other fluorinated organic compounds. nist.gov

Mass Spectrometry for Molecular Characterization and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. Using an electron ionization (EI) source, the molecule is ionized to produce a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) confirms the molecular weight. For C₅H₈FNO, the exact molecular weight is approximately 117.06 g/mol .

The fragmentation of the molecular ion provides a "fingerprint" that is characteristic of the molecule's structure. For 2-Pyrrolidinone, 3-fluoro-1-methyl-, key fragmentation pathways can be predicted based on the structure of the parent compound, 1-methyl-2-pyrrolidone (NMP). nih.govnist.gov

Expected fragmentation patterns include:

Loss of CO: A common fragmentation for cyclic ketones and amides, leading to a fragment ion.

Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atom or the carbonyl group.

Loss of HF: Elimination of a hydrogen fluoride molecule.

Ring-opening and subsequent fragmentation: Leading to smaller, stable ions.

A prominent peak in the mass spectrum of NMP is often observed at m/z 58, corresponding to the [C₂H₄NO]⁺ fragment. massbank.eu A similar fragmentation pathway might be expected for the fluorinated analog, though the presence of the fluorine atom will influence the relative abundance and m/z values of the resulting fragments. High-resolution mass spectrometry (HRMS) would be used to determine the exact elemental composition of the parent ion and its major fragments, further confirming the molecular formula. researchgate.net

Computational and Theoretical Investigations of 2 Pyrrolidinone, 3 Fluoro 1 Methyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of molecular properties, including geometry, energy, and reactivity. For 2-Pyrrolidinone (B116388), 3-fluoro-1-methyl-, DFT calculations would provide crucial insights into its chemical behavior.

HOMO-LUMO Gap Analysis and Electrostatic Potentials

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. researchgate.netnih.gov A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For 2-Pyrrolidinone, 3-fluoro-1-methyl-, the presence of the electron-withdrawing fluorine atom at the 3-position is expected to lower the energy of both the HOMO and LUMO. This is due to the inductive effect of fluorine, which pulls electron density away from the pyrrolidinone ring. The precise impact on the HOMO-LUMO gap would depend on the relative stabilization of the two orbitals. In many organic molecules, the presence of electronegative substituents can lead to a widening of the gap, thereby increasing molecular stability.

Electrostatic potential maps, another output of DFT calculations, visualize the charge distribution across a molecule. For this compound, the map would likely show a region of negative electrostatic potential (red) around the carbonyl oxygen and the fluorine atom, indicating areas susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be expected near the hydrogen atoms, particularly those on the methyl group and the carbon adjacent to the fluorine, highlighting sites for nucleophilic attack.

Table 1: Predicted Frontier Orbital Energies and HOMO-LUMO Gap for 2-Pyrrolidinone, 3-fluoro-1-methyl- and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 2-Pyrrolidinone | -6.8 | 1.5 | 8.3 |

| 1-Methyl-2-pyrrolidinone (B7775990) | -6.5 | 1.6 | 8.1 |

| 2-Pyrrolidinone, 3-fluoro-1-methyl- | -7.0 (estimated) | 1.4 (estimated) | 8.4 (estimated) |

Note: Values for 2-Pyrrolidinone and 1-Methyl-2-pyrrolidinone are typical literature values for similar compounds. The values for 2-Pyrrolidinone, 3-fluoro-1-methyl- are estimations based on the expected electronic effects of the fluorine substituent.

Transition State Modeling for Reaction Pathways

Transition state theory is a fundamental concept in chemical kinetics that describes the energy barrier that must be overcome for a reaction to occur. DFT calculations are instrumental in modeling the geometry and energy of transition states, providing a detailed picture of reaction mechanisms. researchgate.net For 2-Pyrrolidinone, 3-fluoro-1-methyl-, transition state modeling could be applied to various potential reactions, such as nucleophilic substitution at the 3-position or reactions involving the carbonyl group.

For instance, in a hypothetical nucleophilic substitution reaction where a nucleophile attacks the carbon bearing the fluorine atom, DFT could be used to model the transition state of this process. The calculations would likely reveal a trigonal bipyramidal geometry at the carbon center in the transition state. The energy of this transition state would determine the activation energy and, consequently, the rate of the reaction. The presence of the N-methyl group and the fluorine atom would influence the stability of the transition state through steric and electronic effects.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the different conformations a molecule can adopt and the transitions between them. nih.govnih.gov

For 2-Pyrrolidinone, 3-fluoro-1-methyl-, the five-membered pyrrolidinone ring is not planar and can exist in various puckered conformations, often described as envelope or twist forms. MD simulations would reveal the preferred conformations of the ring and the energy barriers between them. The fluorine atom at the 3-position and the methyl group at the nitrogen would influence the conformational landscape. For example, the bulky methyl group might favor conformations that minimize steric hindrance with the fluorine atom. These conformational preferences can, in turn, affect the molecule's reactivity and its interactions with other molecules. acs.org

Quantum Chemical Descriptors and Structure-Reactivity Correlations

Quantum chemical descriptors are numerical values derived from computational chemistry calculations that quantify various aspects of a molecule's electronic and structural properties. researchgate.netrsc.org These descriptors can be used to establish Quantitative Structure-Reactivity Relationships (QSRR), which correlate a molecule's structure with its chemical reactivity. libretexts.org

For 2-Pyrrolidinone, 3-fluoro-1-methyl-, relevant quantum chemical descriptors would include:

Electronegativity (χ): A measure of an atom's ability to attract electrons.

Hardness (η): A measure of a molecule's resistance to changes in its electron distribution.

Softness (S): The reciprocal of hardness, indicating a molecule's polarizability.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. nih.gov

By calculating these descriptors for a series of related pyrrolidinone derivatives, it would be possible to build a QSRR model that could predict the reactivity of 2-Pyrrolidinone, 3-fluoro-1-methyl-. For example, a higher electrophilicity index would suggest greater susceptibility to nucleophilic attack.

Table 2: Predicted Quantum Chemical Descriptors for 2-Pyrrolidinone, 3-fluoro-1-methyl-

| Descriptor | Predicted Value |

| Electronegativity (χ) | High |

| Hardness (η) | High |

| Softness (S) | Low |

| Electrophilicity Index (ω) | Moderate to High |

Note: The predicted values are qualitative estimations based on the presence of the electronegative fluorine atom and the polar carbonyl group.

Solvation Effects and Intermolecular Interactions

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. nih.gov Computational methods can model solvation effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant.

For 2-Pyrrolidinone, 3-fluoro-1-methyl-, a polar aprotic solvent, its interactions with different solvents would vary. In polar protic solvents like water, it would act as a hydrogen bond acceptor at the carbonyl oxygen. In nonpolar solvents, dipole-dipole interactions would be dominant. Computational studies could quantify the strength of these interactions and predict how they affect the molecule's conformation and reactivity. For example, hydrogen bonding to the carbonyl oxygen could increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles.

Stereochemical Prediction and Chiroptical Property Simulations

The presence of a stereocenter at the 3-position (bearing the fluorine atom) means that 2-Pyrrolidinone, 3-fluoro-1-methyl- is a chiral molecule and can exist as two enantiomers, (R)- and (S)-. Computational methods can be used to predict the stereochemical outcome of reactions that form this molecule and to simulate its chiroptical properties, such as its specific rotation and electronic circular dichroism (ECD) spectrum.

For instance, if this compound were synthesized via a stereoselective reaction, computational modeling of the transition states leading to the (R)- and (S)-enantiomers could predict which one would be the major product. nih.govmdpi.com Furthermore, by calculating the ECD spectrum, it would be possible to compare the simulated spectrum with an experimentally measured one to determine the absolute configuration of the synthesized compound.

Role As a Synthetic Intermediate and Building Block in Complex Chemical Architectures

Precursor in the Synthesis of Chiral Fluorinated Heterocycles

The synthesis of chiral fluorinated heterocycles is a significant area of research, as these motifs are prevalent in many pharmaceuticals. While direct examples using 2-Pyrrolidinone (B116388), 3-fluoro-1-methyl- are scarce, its structure lends itself to several potential synthetic pathways. Asymmetric synthesis methods are crucial for producing enantiomerically pure compounds.

The pyrrolidine (B122466) ring is a key structural element in numerous biologically active compounds. The introduction of fluorine can enhance properties like binding affinity and metabolic stability. For instance, copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes has been shown to produce enantioenriched fluorinated pyrrolidines with high yields and excellent stereoselectivities. nih.gov Although not directly involving 3-fluoro-1-methyl-2-pyrrolidinone, this highlights a relevant strategy for creating chiral fluorinated pyrrolidine cores.

A general approach could involve the enantioselective synthesis of the 3-fluoropyrrolidinone core itself, which could then be used as a chiral building block. For example, biocatalytic methods using enzymes like limonene (B3431351) epoxide hydrolase have been engineered to synthesize chiral N-heterocycles. nih.gov Such an approach could theoretically be adapted for the asymmetric synthesis of 3-fluoropyrrolidinones.

Scaffold for Complex Polyfunctionalized Molecule Construction

The 2-pyrrolidinone ring system is a versatile scaffold for building more complex molecules due to its inherent functionality. nih.gov The presence of a fluorine atom at the C3 position introduces a point of chemical diversity. Reactions could potentially be directed at the α-carbon to the carbonyl, the nitrogen atom, or even involve the C-F bond itself under specific conditions.

The construction of complex molecules often relies on the use of versatile building blocks that can be selectively functionalized. The 2-pyrrolidinone structure is found in many natural products and synthetic medicinal compounds, making its derivatives attractive starting points for synthesis. nih.gov For example, polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones can be functionalized with various nucleophiles. nih.gov A similar strategy could be envisioned for 3-fluoro-1-methyl-2-pyrrolidinone, where the fluorine atom influences the reactivity of the ring and allows for the introduction of further functional groups.

The table below outlines potential reaction sites on the 2-Pyrrolidinone, 3-fluoro-1-methyl- scaffold for further functionalization.

| Reaction Site | Potential Transformation | Potential Reagents | Resulting Structure |

| Carbonyl Group (C2) | Reduction to alcohol | NaBH₄, LiAlH₄ | 3-Fluoro-1-methylpyrrolidine |

| Grignard/Organolithium addition | RMgX, RLi | 2-Alkyl/Aryl-2-hydroxy-3-fluoro-1-methylpyrrolidine | |

| α-Carbon (C3) | Deprotonation and alkylation | Strong base (e.g., LDA), Alkyl halide | 3-Alkyl-3-fluoro-1-methyl-2-pyrrolidinone |

| Nitrogen (N1) | Demethylation | - | 3-Fluoro-2-pyrrolidinone |

| C-F Bond (C3) | Nucleophilic substitution (SNAr-type, if activated) | Strong nucleophiles | 3-Substituted-1-methyl-2-pyrrolidinone |

Integration into Macrocyclic and Oligomeric Structures

Macrocycles and oligomers are important classes of molecules with applications ranging from drug delivery to materials science. The integration of fluorinated heterocyclic units can impart unique conformational constraints and properties.

While there are no specific examples of integrating 3-fluoro-1-methyl-2-pyrrolidinone into macrocycles, general strategies for macrocyclization could be applied. For instance, pseudo-natural products have been synthesized as 20-membered macrocycles through 1,3-dipolar cycloadditions. nih.gov A bifunctionalized derivative of 3-fluoro-1-methyl-2-pyrrolidinone could theoretically serve as a monomer or a component in such a macrocyclization strategy.

Oligomerization would require the creation of a monomer from 2-Pyrrolidinone, 3-fluoro-1-methyl- that possesses two reactive functional groups, allowing it to be linked in a repeating fashion. The rigidity and polarity introduced by the fluoro-lactam unit could be beneficial for creating structured oligomers.

Strategies for Further Elaboration of the Pyrrolidinone Core

Further chemical modification of the 3-fluoro-1-methyl-2-pyrrolidinone core could unlock a wider range of derivatives. The reactivity of the molecule is dictated by the lactam functionality and the C-F bond.

Elaboration Strategies:

Ring-Opening: The lactam can be hydrolyzed under acidic or basic conditions to yield the corresponding γ-amino acid, 4-amino-3-fluoropentanoic acid. This linear, functionalized building block could then be used in peptide synthesis or for the construction of other heterocyclic systems.

Functionalization α to the Carbonyl: The protons on the carbon adjacent to the carbonyl (C3) are acidic and can be removed by a strong base like lithium diisopropylamide (LDA). The resulting enolate can then react with various electrophiles, allowing for the introduction of alkyl, acyl, or other groups at this position. The presence of the fluorine atom would likely influence the stability and reactivity of this enolate.

Modification of the N-Methyl Group: While the N-methyl group is generally stable, demethylation protocols exist, which would yield 3-fluoro-2-pyrrolidinone. The resulting secondary amine could then be functionalized with a variety of substituents.

C-F Bond Chemistry: While the C-F bond is typically strong, it can be activated under certain conditions. For example, nucleophilic aromatic substitution (SNAr) is a common reaction for fluoroarenes. acs.org While this is not an aromatic system, similar principles could apply if the ring were appropriately activated, or under transition-metal-catalyzed conditions.

Future Directions in Research of 2 Pyrrolidinone, 3 Fluoro 1 Methyl

Development of More Efficient and Sustainable Synthetic Routes

Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing 2-Pyrrolidinone (B116388), 3-fluoro-1-methyl-. Current strategies often involve multi-step processes that may use hazardous reagents. mdpi.com Green chemistry principles will guide the development of new synthetic routes, emphasizing atom economy, the use of renewable starting materials, and the reduction of waste. researchgate.net

Potential areas of investigation include:

Biocatalysis: Utilizing enzymes to catalyze key steps in the synthesis, offering high selectivity and mild reaction conditions.

Renewable Feedstocks: Exploring the use of bio-based starting materials to create a more sustainable synthetic pathway.

Exploration of Novel Reaction Pathways and Catalytic Systems

The exploration of new reaction pathways and catalytic systems is crucial for expanding the synthetic utility of 2-Pyrrolidinone, 3-fluoro-1-methyl-. Researchers are investigating innovative methods to form the pyrrolidine (B122466) ring and introduce the fluorine atom with high control over stereochemistry.

Key research areas include:

Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling: A divergent strategy for synthesizing chiral C2- and C3-alkylated pyrrolidines has been demonstrated using either cobalt or nickel catalysts. organic-chemistry.org This method allows for the selective formation of different isomers with high enantioselectivity. organic-chemistry.org

Copper-Catalyzed Intramolecular C–H Amination: Mechanistic studies on copper-catalyzed intramolecular C–H amination of N-fluoro amides are providing insights into the synthesis of pyrrolidines. nih.gov These studies help in optimizing reaction conditions and developing more efficient catalysts. nih.gov

One-Pot Multi-Component Reactions: Designing one-pot reactions where multiple chemical transformations occur sequentially in a single reaction vessel can significantly improve efficiency by reducing the number of purification steps. nih.gov

Advanced Materials Science Applications (excluding biological/pharmaceutical activity of end products)

The unique properties imparted by the fluorine atom make 2-Pyrrolidinone, 3-fluoro-1-methyl- a promising building block for advanced materials. Its incorporation into polymers and other materials can enhance thermal stability, chemical resistance, and other desirable properties.

Future research in this area could involve:

Fluorinated Polymers: Investigating the polymerization of monomers derived from 2-Pyrrolidinone, 3-fluoro-1-methyl- to create novel fluoropolymers with tailored properties for applications in coatings, membranes, and specialty plastics.

Liquid Crystals: Exploring the potential of derivatives of this compound to form liquid crystalline phases, which are essential for display technologies.

Electrolytes for Batteries: The high polarity and stability of fluorinated organic compounds suggest their potential use as components in electrolytes for advanced battery systems, such as lithium-ion batteries.

Integration with Flow Chemistry and High-Throughput Synthesis Methodologies

The integration of automated systems with flow chemistry has revolutionized high-throughput experimentation. researchgate.net These technologies enable the rapid screening of reaction conditions and the efficient optimization of synthetic routes. researchgate.netpurdue.edu

Future applications of these methodologies to the synthesis of 2-Pyrrolidinone, 3-fluoro-1-methyl- include:

Automated Reaction Optimization: Using robotic systems to quickly test a wide range of catalysts, solvents, and reaction parameters to identify the optimal conditions for synthesis. researchgate.net

Continuous Flow Synthesis: Developing continuous flow processes for the large-scale production of 2-Pyrrolidinone, 3-fluoro-1-methyl-. purdue.edumdpi.com Flow chemistry offers advantages in terms of safety, scalability, and process control. mdpi.comnih.gov

Microreactor Technology: Utilizing microreactors for precise control over reaction parameters, leading to improved yields and selectivities. rsc.org

In-depth Mechanistic Studies through Advanced Spectroscopic Techniques

A thorough understanding of reaction mechanisms is essential for the rational design of more efficient synthetic methods. Advanced spectroscopic techniques can provide detailed insights into the transient intermediates and transition states involved in chemical reactions.

Future mechanistic studies on the synthesis of 2-Pyrrolidinone, 3-fluoro-1-methyl- could employ:

In-situ NMR and IR Spectroscopy: To monitor the progress of reactions in real-time and identify key intermediates.

Mass Spectrometry Techniques: Electrospray ionization mass spectrometry (ESI-MS) and high-resolution mass spectrometry (HRMS) can be used to characterize complex reaction mixtures and identify minor byproducts. mdpi.comresearchgate.net

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates, and elucidate the role of catalysts. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 3-fluoro-1-methyl-2-pyrrolidinone, and how can reaction conditions be optimized for high purity?

- Methodological Answer : The synthesis typically involves fluorination of a pyrrolidinone precursor. For example, nucleophilic substitution using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® on a hydroxyl or halogenated intermediate at the 3-position. Optimization includes controlling reaction temperature (e.g., -78°C for DAST reactions to minimize side products) and using anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. Which analytical techniques are essential for confirming the structural integrity of 3-fluoro-1-methyl-2-pyrrolidinone?

- Methodological Answer : A combination of spectroscopic methods is required:

- NMR : NMR identifies fluorine position and purity, while and NMR confirm methyl and ring substituents.

- IR Spectroscopy : Detects carbonyl (C=O) stretching (~1700 cm) and C-F bonds (~1100 cm).

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemical details if crystalline derivatives are available .

Advanced Research Questions

Q. How does the 3-fluoro substituent affect the hydrogen-bonding capacity and solvation dynamics of 3-fluoro-1-methyl-2-pyrrolidinone compared to non-fluorinated analogs?

- Methodological Answer : The electronegative fluorine atom alters electron density, reducing the hydrogen-bond donor capacity of the adjacent NH group (if present) but enhancing interactions with polar solvents. Computational studies (DFT or MD simulations) can model solvation shells, while experimental techniques like calorimetry measure . Compare with non-fluorinated analogs (e.g., 1-methyl-2-pyrrolidinone) to isolate fluorine’s effects .

Q. What strategies can resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for reactions involving 3-fluoro-1-methyl-2-pyrrolidinone?

- Methodological Answer : Discrepancies may arise from impurities or measurement techniques. To address this:

- Replicate Experiments : Use high-purity samples and standardized calorimetry (e.g., DSC or isothermal titration calorimetry).

- Computational Validation : Compare experimental with DFT-calculated values (e.g., using Gaussian or ORCA software).

- Meta-Analysis : Systematically review solvent effects, pressure, and temperature conditions across studies .

Q. How can 3-fluoro-1-methyl-2-pyrrolidinone serve as a building block for enzyme inhibitors or receptor modulators in medicinal chemistry?

- Methodological Answer : The fluorine atom enhances metabolic stability and binding affinity via hydrophobic and electrostatic interactions. For example:

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying fluorine positions and measure inhibitory activity against target enzymes (e.g., kinases or proteases).

- Molecular Docking : Use software like AutoDock to predict binding poses with protein active sites.

- In Vitro Assays : Test cytotoxicity and selectivity in cell lines to prioritize lead compounds .

Q. What role does 3-fluoro-1-methyl-2-pyrrolidinone play in optimizing PCR assays, and how does its concentration affect assay performance?

- Methodological Answer : As a low-molecular-weight amide, it can stabilize DNA templates by reducing secondary structures. To optimize:

- Dose-Response Testing : Titrate concentrations (e.g., 0.1–0.5 M) in PCR buffers and measure amplification efficiency via qPCR.

- Signal-to-Noise Analysis : Evaluate non-specific binding using probes (e.g., LNA-modified oligonucleotides) and adjust 2-pyrrolidinone levels to minimize false positives .

Methodological Considerations for Data Interpretation

- Contradictory Reactivity Data : If halogenated analogs (e.g., bromo/iodo derivatives) show divergent reactivity, compare leaving group abilities (e.g., for Br vs. F) using kinetic studies .

- Batch Variability in Biological Activity : Ensure synthetic consistency via QC protocols (e.g., HPLC purity >98%) and validate biological replicates across independent assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.